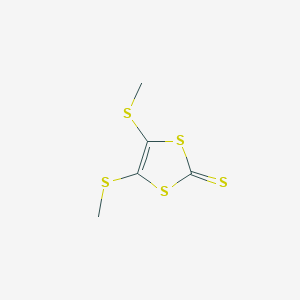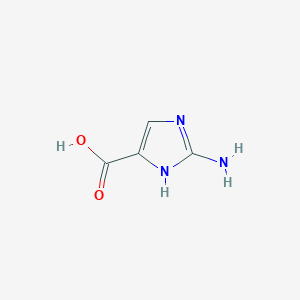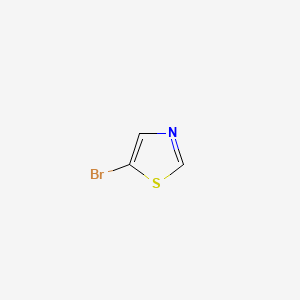
4,5-Bis(methylthio)-1,3-dithiole-2-thione
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 4,5-bis(methylthio)-1,3-dithiole-2-thione and its derivatives often involves reactions between organostannyl or organomercury compounds with dithiolate ligands. For instance, Bordinhão et al. (2008) reported the synthesis from reactions involving triphenylstannylmethylthiolato precursors and caesium dithiolato-1,2-dithiole-3-thione, leading to compounds with distorted tetrahedral tin centers co-crystallizing to form solid solution species (Bordinhão et al., 2008).
Molecular Structure Analysis
Crystallographic studies reveal that 4,5-bis(methylthio)-1,3-dithiole-2-thione derivatives often display coordination bonds and S⋯S contacts, assembling into ribbon structures in their complexes. Dai et al. (2004) characterized two complexes of this compound, highlighting short S⋯S contacts and planar coordination around metal centers, indicative of the preferential coordination sites for metal ions (Dai et al., 2004).
Chemical Reactions and Properties
Chemical reactions involving 4,5-bis(methylthio)-1,3-dithiole-2-thione are diverse, including its use as a precursor for the synthesis of coordination compounds. Hameau et al. (2012) investigated its coordination chemistry with Ag(I) and Cu(I) salts, revealing five different coordination modes and the formation of polymeric complexes characterized by X-ray diffraction, showcasing the ligand's versatility (Hameau et al., 2012).
Physical Properties Analysis
The physical properties of 4,5-bis(methylthio)-1,3-dithiole-2-thione derivatives, such as crystal structures and intermolecular interactions, are crucial for understanding their potential applications. The crystal structures often reveal significant information about molecular geometries and interactions that govern the assembly of these compounds into larger structures, as shown in studies by Azov et al. (2011), which analyzed crystal packing and intermolecular contacts (Azov et al., 2011).
Applications De Recherche Scientifique
Complex Formation and Structural Analysis
- Copper(I) and Palladium(II) Complexes : 4,5-Bis(methylthio)-1,3-dithiole-2-thione has been used in synthesizing complexes with Copper(I) and Palladium(II). These complexes exhibit unique ribbon structures due to coordination bonds and S⋯S contacts, indicating potential for applications in molecular engineering and materials science (Dai et al., 2004).
Crystal Structure and Intermolecular Interactions
- Thione vs. Ketone Influence on Crystal Packing : This compound demonstrates distinct patterns of intermolecular contacts compared to its ketone analogs, impacting crystal packing. Such studies are essential in understanding and manipulating crystalline materials for various scientific applications (Azov et al., 2011).
Synthesis and Characterization of Novel Compounds
- Stannylated-1,2-dithiolato Compounds : The synthesis involving 4,5-Bis(methylthio)-1,3-dithiole-2-thione leads to novel compounds with distinct crystal structures. This illustrates its role in synthesizing new compounds with potential applications in chemistry and materials science (Bordinhão et al., 2008).
Coordination Polymers and Bonding Studies
- Dithiolene-based Coordination Polymers : The compound is instrumental in forming novel coordination polymers with Mercury(II), offering insights into thiocarbonyl bonding and its implications in polymer science (Hameau et al., 2006).
Electronic and Optical Properties
- Electron-donor Compounds and Photochromic Properties : The compound is a critical precursor in synthesizing electron-donor compounds and studying their photochromic properties, essential in the development of new materials for electronic and optical applications (Ortica et al., 2007).
Safety and Hazards
Propriétés
IUPAC Name |
4,5-bis(methylsulfanyl)-1,3-dithiole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6S5/c1-7-3-4(8-2)10-5(6)9-3/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOFVXSUZSDYZSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(SC(=S)S1)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6S5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30327035 | |
| Record name | 4,5-Bis(methylthio)-1,3-dithiole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30327035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Bis(methylthio)-1,3-dithiole-2-thione | |
CAS RN |
49638-64-4 | |
| Record name | 4,5-Bis(methylthio)-1,3-dithiole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30327035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural formula and molecular weight of 4,5-Bis(methylthio)-1,3-dithiole-2-thione?
A1: 4,5-Bis(methylthio)-1,3-dithiole-2-thione (C5H6S5) has a molecular weight of 210.38 g/mol. Its structure features a 1,3-dithiole-2-thione core with two methylthio (-SCH3) groups attached to the 4 and 5 positions.
Q2: Why is 4,5-Bis(methylthio)-1,3-dithiole-2-thione of interest to researchers studying coordination polymers?
A2: This compound is particularly interesting due to its versatile coordination behavior. It can act as a ligand through both its thiocarbonyl sulfur atom and its dithioether sulfur atoms. [4] This allows for the formation of diverse coordination polymers with various metals, including copper(I) and silver(I). [4]
Q3: What kind of structures have been observed in coordination polymers containing 4,5-Bis(methylthio)-1,3-dithiole-2-thione?
A3: Research has shown that 4,5-Bis(methylthio)-1,3-dithiole-2-thione can form a range of fascinating structures. For example, with copper(I) thiocyanate, it forms an infinite chain structure linked by thiocyanate bridges, creating a three-dimensional network through interchain S···S contacts. [1,6]
Q4: Has 4,5-Bis(methylthio)-1,3-dithiole-2-thione been used in the synthesis of other interesting organic compounds?
A4: Yes, it serves as a valuable building block in organic synthesis. For example, it has been used in the preparation of octaethylphthalocyanines fused with tetrathiafulvalene (TTF) units, leading to compounds with interesting electrochemical properties. [2]
Q5: Are there any known methods for electrochemically synthesizing 4,5-Bis(methylthio)-1,3-dithiole-2-thione?
A5: Yes, electrochemical methods utilizing carbon disulfide in the presence of carbon monosulfide have been explored for its synthesis. [5,8] This approach offers an alternative to traditional chemical synthesis routes.
Q6: Beyond its use in coordination polymers, are there other potential applications for 4,5-Bis(methylthio)-1,3-dithiole-2-thione?
A6: Its incorporation into TTF-fused phthalocyanines suggests potential applications in materials science, particularly in the development of new materials with interesting electronic and optical properties. [2] Furthermore, its sulfur-rich nature could be of interest in areas like battery technology.
Q7: What are some future directions for research on 4,5-Bis(methylthio)-1,3-dithiole-2-thione?
A7: Future research could explore the use of different metals and bridging ligands to further expand the structural diversity of its coordination polymers. Investigating the properties of these polymers, such as their conductivity and magnetic behavior, could uncover novel applications in materials science and beyond.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















